molecular formula C10H13NO B8414128 4-(1-Methoxymethyl-ethenyl)aniline

4-(1-Methoxymethyl-ethenyl)aniline

Cat. No.: B8414128
M. Wt: 163.22 g/mol
InChI Key: DSIDTZNCGXIHOK-UHFFFAOYSA-N
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Description

4-(1-Methoxymethyl-ethenyl)aniline is an aromatic amine with a methoxymethyl-substituted ethenyl group at the para position of the aniline ring. The compound’s structure comprises a benzene ring with an amino group (-NH₂) and a 1-methoxymethyl-ethenyl substituent (-CH₂-O-CH₃ attached to a vinyl group, CH₂=CH-).

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-(3-methoxyprop-1-en-2-yl)aniline

InChI

InChI=1S/C10H13NO/c1-8(7-12-2)9-3-5-10(11)6-4-9/h3-6H,1,7,11H2,2H3

InChI Key

DSIDTZNCGXIHOK-UHFFFAOYSA-N

Canonical SMILES

COCC(=C)C1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 4-(1-Methoxymethyl-ethenyl)aniline and analogous compounds:

Compound Name Substituent Structure Molecular Formula Molecular Weight Key Properties/Applications References
4-(1-Methoxymethyl-ethenyl)aniline -CH₂-O-CH₃ attached to ethenyl (CH₂=CH-) Hypothetical ~177.2 (calc) Potential conjugation effects; moderate lipophilicity N/A
4-[(1-Methylcyclohexyl)methoxy]aniline Bulky cyclohexylmethoxy group C₁₄H₂₁NO 219.328 High steric hindrance; reduced solubility in polar solvents
4-Methoxy-N-(4-methoxybenzyl)aniline Dual methoxy groups on ring and benzyl group C₁₅H₁₇NO₂ 255.30 (calc) Enhanced electron-donating effect; crystallinity
4-(2-(2-Methoxyethoxy)ethoxy)aniline PEG-like chain (OCH₂CH₂OCH₂CH₂O-) C₁₁H₁₇NO₃ 211.26 (calc) High hydrophilicity; drug delivery applications
4-Chloro-N-[(3,4-dimethoxyphenyl)methylidene]aniline Chloro and dimethoxy benzylidene groups C₁₅H₁₃ClNO₂ 274.73 (calc) Schiff base; antiproliferative activity

Substituent Effects on Properties

  • Electronic Effects: Methoxy groups (-OCH₃) are electron-donating via resonance, activating the aromatic ring toward electrophilic substitution. The combination in 4-(1-Methoxymethyl-ethenyl)aniline may balance these effects, influencing reactivity in synthesis . Schiff bases (e.g., ) leverage imine (-C=N-) groups for coordination chemistry, whereas methoxy substituents enhance stability in biological environments .
  • Steric and Solubility Effects :

    • Bulky substituents like cyclohexylmethoxy () reduce solubility in polar solvents but improve lipophilicity for membrane penetration. Conversely, PEG-like chains () enhance aqueous solubility, critical for pharmaceutical formulations .
    • The methoxymethyl-ethenyl group in the target compound likely offers moderate polarity, balancing solubility in organic and aqueous media.

Research Findings and Trends

  • Crystal Structures: Compounds like 1-(4-{[(E)-4-Methylbenzylidene]amino}phenyl)ethanone oxime () exhibit intramolecular hydrogen bonding, stabilizing their crystal lattices . Similar analyses for 4-(1-Methoxymethyl-ethenyl)aniline could predict solid-state behavior.
  • Biological Activity :

    • Triazole-containing anilines () show promise in medicinal chemistry due to their heterocyclic pharmacophores .
  • Thermodynamic Properties :

    • Methoxy groups increase melting points (e.g., ) compared to alkyl-substituted analogs, suggesting similar trends for the target compound .

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